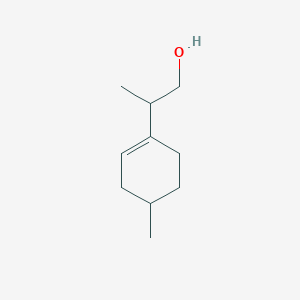

p-Menth-3-en-9-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15714-10-0 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-(4-methylcyclohexen-1-yl)propan-1-ol |

InChI |

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h5,8-9,11H,3-4,6-7H2,1-2H3 |

InChI Key |

KFUIAXXMGXAVHN-UHFFFAOYSA-N |

SMILES |

CC1CCC(=CC1)C(C)CO |

Canonical SMILES |

CC1CCC(=CC1)C(C)CO |

Origin of Product |

United States |

Ii. Natural Occurrence and Isolation Methodologies

Occurrence in Plant Essential Oils and Natural Extracts

p-Menth-3-en-9-ol is a constituent of the volatile secondary metabolites of several plant species. Its presence contributes to the complex aromatic and chemical profile of their essential oils.

This compound has been identified as a component in the essential oils of a diverse range of plants. researchgate.netnih.govphytopharmajournal.com In the family Lamiaceae, it has been noted in species of the genus Mentha (mint). nih.gov It is also found in plants belonging to the Asteraceae family, such as in various Artemisia species. researchgate.netnih.gov For instance, research on Artemisia absinthium (wormwood) has confirmed the presence of this compound among its many monoterpenoids. researchgate.netresearchgate.net

The compound is also present in the essential oil of cumin (Cuminum cyminum), a member of the Apiaceae family. phytopharmajournal.com Furthermore, it has been reported in the Lauraceae family, specifically in bay laurel (Laurus nobilis). thescipub.comnih.gov Other botanical sources include mango ginger (Curcuma amada) from the Zingiberaceae family and in Ziziphora clinopodioides. nih.govbrieflands.com

Table 1: Botanical Sources of this compound This interactive table summarizes the plant families and specific species in which this compound has been identified.

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Lamiaceae | Mentha | spp. | Mint |

| Asteraceae | Artemisia | absinthium | Wormwood |

| Apiaceae | Cuminum | cyminum | Cumin |

| Lauraceae | Laurus | nobilis | Bay Laurel |

| Zingiberaceae | Curcuma | amada | Mango Ginger |

| Lamiaceae | Ziziphora | clinopodioides | - |

The quantity of this compound in essential oils is not fixed; it exhibits significant variability. frontiersin.org This variation can be attributed to several factors, including the specific plant species, geographical origin, climatic conditions, the developmental stage of the plant at harvest, and the specific part of the plant being analyzed. frontiersin.orgresearchgate.net For example, the chemical composition of cumin (Cuminum cyminum) essential oil is known to differ based on the region where it is grown, which in turn affects the concentration of its constituents, including its various p-menthane (B155814) derivatives. phytopharmajournal.comresearchgate.net

Like many monoterpenoids, this compound possesses chiral centers, meaning it can exist in different stereoisomeric forms (e.g., enantiomers and diastereomers). The ratios of these stereoisomers can also vary in nature. For example, in the essential oil of Origanum majorana, the related compound cis-p-menth-2-en-1-ol (B1233582) has been identified. frontiersin.org The specific stereochemistry of these compounds is crucial as different isomers can exhibit distinct biological activities and sensory properties. The natural form of the related and well-known monoterpenoid, menthol (B31143), is the (−)-menthol isomer, which has a specific (1R,2S,5R) configuration. wikipedia.org The precise stereoisomeric distribution of this compound in different botanical sources is an area of ongoing chemical research.

Advanced Chromatographic and Spectroscopic Isolation Techniques

The isolation and purification of specific compounds like this compound from complex essential oil mixtures require sophisticated analytical methodologies.

To obtain a concentrated or pure sample of this compound from a natural extract, preparative chromatography is the method of choice. This technique operates on a larger scale than analytical chromatography, allowing for the separation and collection of desired quantities of a target compound.

Techniques such as column chromatography and flash chromatography are employed for this purpose. In this process, the essential oil is passed through a stationary phase (like silica (B1680970) gel or alumina) using a mobile phase (a solvent or solvent mixture). Compounds within the oil separate based on their differing affinities for the stationary and mobile phases. By carefully selecting the chromatographic conditions, fractions enriched with this compound can be collected for further analysis or use. The purification of other similar pinane (B1207555) and menthane derivatives from essential oils has been successfully demonstrated using these methods. mdpi.com

For the definitive identification of this compound within a complex mixture, hyphenated analytical techniques are indispensable. nih.gov These methods combine the powerful separation capabilities of chromatography with the detailed structural information provided by spectroscopy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile compounds in essential oils. researchgate.net In GC-MS, the essential oil is vaporized and separated into its individual components by a gas chromatograph. Each separated component then enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint." By comparing this fingerprint to established spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), this compound can be unequivocally identified. nih.gov The Kovats Retention Index, another parameter obtained from GC analysis, further aids in its identification. nih.gov

Table 2: Analytical Techniques for this compound This interactive table outlines the primary analytical methods used in the study of this compound.

| Technique | Purpose | Principle |

|---|---|---|

| Preparative Chromatography | Isolation and Enrichment | Separation of compounds based on differential partitioning between a stationary and mobile phase on a large scale. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | Separates volatile compounds, which are then ionized and fragmented to produce a unique mass spectrum for identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information about the carbon-hydrogen framework of a molecule, confirming its precise structure and stereochemistry. |

For even more detailed structural analysis, particularly for determining stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is used. While not a routine part of initial isolation, NMR analysis of a purified sample provides definitive proof of the molecular structure, which was critical in identifying related pinane derivatives in one study. mdpi.com The integration of these advanced techniques ensures the accurate and reliable characterization of this compound from its natural botanical sources.

Iii. Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to p-Menth-3-en-9-ol and its Stereoisomers

Total synthesis provides a versatile platform for creating specific stereoisomers of this compound from simpler, often achiral, starting materials. These methods are designed to build the molecule's carbon skeleton while precisely controlling the spatial arrangement of its functional groups.

Asymmetric synthesis is crucial for producing enantiomerically pure forms of chiral molecules like this compound. These methods introduce chirality into the molecule in a controlled manner, leading to a high excess of one enantiomer over the other.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. mdpi.comorganic-chemistry.org This reaction utilizes an osmium tetroxide catalyst in the presence of a chiral quinine (B1679958) ligand to direct the addition of two hydroxyl groups across a double bond. encyclopedia.pub The choice of the chiral ligand, typically delivered in prepackaged mixtures known as AD-mix-α and AD-mix-β, determines which face of the alkene is hydroxylated, thus yielding one of two possible enantiomers. organic-chemistry.org

While direct application to this compound synthesis is a specific pathway, the principle is demonstrated in the synthesis of related p-menthane (B155814) structures, such as trans-p-menth-3-ene-1,2,8-triol. encyclopedia.pub The reaction proceeds by treating the alkene substrate with a catalytic amount of osmium tetroxide and a stoichiometric oxidant, such as potassium hexacyanoferrate(III) or N-methylmorpholine N-oxide (NMO), under buffered conditions to ensure a stable pH. mdpi.comorganic-chemistry.org The chiral ligand accelerates the reaction and is responsible for transferring the chiral information. organic-chemistry.org

Table 1: Key Reagents in Sharpless Asymmetric Dihydroxylation

| Reagent Role | Example(s) | Function |

| Catalyst | Osmium Tetroxide (OsO₄) | Forms the vicinal diol by adding across the double bond. |

| Chiral Ligand | (DHQD)₂PHAL (in AD-mix-β), (DHQ)₂PHAL (in AD-mix-α) | Controls the stereochemical outcome, leading to high enantioselectivity. |

| Stoichiometric Oxidant | K₃Fe(CN)₆, N-methylmorpholine N-oxide (NMO) | Regenerates the osmium catalyst, allowing it to be used in catalytic amounts. |

| Solvent System | t-Butanol/Water | Provides the medium for the reaction. |

Enantiofacial selectivity is the cornerstone of asymmetric synthesis, referring to the preferential reaction at one of the two faces of a planar, prochiral functional group like an alkene. In the context of the Sharpless AD, the chiral ligand binds to the osmium catalyst, creating a chiral complex. This complex then approaches the alkene substrate with a distinct facial preference due to steric interactions, effectively blocking one face and allowing the dihydroxylation to occur on the other.

The mechanism involves the formation of a metallacycle intermediate. organic-chemistry.org The specific geometry of the chiral ligand-catalyst complex dictates the enantiofacial selectivity, making it possible to synthesize either enantiomer of the target diol with high purity simply by selecting the appropriate pseudoenantiomeric ligand (e.g., from AD-mix-α or AD-mix-β). organic-chemistry.org This level of control is fundamental for synthesizing specific stereoisomers of complex molecules derived from p-menthane scaffolds.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. In the synthesis of this compound, regioselectivity is important for introducing the hydroxyl group at the C-9 position. While many chemical methods exist, biocatalytic routes often exhibit exceptional regioselectivity. For instance, the microbial transformation of γ-terpinene can yield p-mentha-1,4-dien-9-ol, demonstrating a highly regioselective hydroxylation at the C-9 position. mdpi.com This highlights the potential for developing synthetic routes that mimic this biological precision. Chemical synthesis can achieve regioselectivity through the use of directing groups or by carefully choosing precursors where one position is sterically or electronically favored for reaction.

The development of synthetic routes often relies on the availability of suitable starting materials or precursors. For p-menthane monoterpenes, a common strategy is to start from readily available natural products from the "chiral pool." Compounds like (+)-limonene and (-)-carvone (B1668593) are inexpensive and enantiomerically pure, making them excellent precursors. mdpi.com

For example, the isomers of p-menth-1-en-9-ol (B100243) can be prepared and then used as chiral building blocks for the synthesis of other more complex p-menthane terpenes. mdpi.com Catalytic hydrogenation of more unsaturated precursors like limonene (B3431351) (p-mentha-1,8-diene) can also provide a route to various p-menthene isomers, with the specific outcome depending on the catalyst and reaction conditions. The strategic selection and modification of these precursors are key to the efficient synthesis of target molecules like this compound.

Asymmetric Synthesis Methodologies

Chemoenzymatic and Biocatalytic Synthesis of this compound and Analogues

Chemoenzymatic and biocatalytic approaches harness the high selectivity of enzymes to perform challenging chemical transformations. These methods are often more efficient and environmentally friendly than traditional chemical synthesis, particularly for producing enantiomerically pure compounds.

Lipases are a class of enzymes commonly used in the stereoselective synthesis of terpenoids. mdpi.com One key strategy is the lipase-mediated kinetic resolution of racemic alcohols or their esters. For instance, the isomers of p-menth-1-en-9-ol have been successfully resolved using Porcine Pancreatic Lipase (B570770) (PPL). mdpi.com In this process, the enzyme selectively acetylates one enantiomer of the alcohol, allowing the unreacted alcohol enantiomer and the newly formed acetate (B1210297) to be separated.

Whole-cell biotransformations using bacteria, fungi, or yeasts also provide a powerful tool for synthesizing p-menthane derivatives. mdpi.com These systems can perform highly specific oxidation reactions. For example, the incubation of γ-terpinene with certain microbial cultures resulted in highly regio- and enantioselective hydroxylation at the C-9 position to produce p-mentha-1,4-dien-9-ol with a significant enantiomeric excess (ee = 74%). mdpi.com Such methods offer a direct route to hydroxylated p-menthane structures that can be difficult to achieve through conventional chemical synthesis.

Table 2: Examples of Chemoenzymatic and Biocatalytic Transformations

| Substrate | Biocatalyst/Enzyme | Product(s) | Type of Selectivity |

| Racemic p-menth-1-en-9-ol mixture | Porcine Pancreatic Lipase (PPL) | Enantiomerically enriched acetates and unreacted alcohols | Enantioselective |

| γ-Terpinene | Microbial Culture | p-mentha-1,4-dien-9-ol (ee=74%), p-cymen-9-ol (ee=70%) | Regio- and Enantioselective |

These biocatalytic strategies are integral to modern synthetic chemistry, providing access to specific stereoisomers of this compound and its analogues with high purity.

Synthetic Modifications and Derivatization of this compound

The functional groups of this compound, namely the hydroxyl group and the carbon-carbon double bond, serve as reactive handles for further synthetic modifications. These modifications can be used to create a library of derivatives with altered physical, chemical, and biological properties.

The versatile p-menthane scaffold allows for the synthesis of a wide array of functionalized derivatives. Starting from ketone precursors, for example, the Mannich reaction can be employed to introduce aminomethyl groups, leading to the formation of amino ketones and, upon subsequent reduction, amino alcohols.

Another key strategy involves the modification of the cyclohexane (B81311) ring and its substituents. For instance, stereoselective synthesis has been used to produce various diol and triol derivatives of p-menthane. nih.gov A key step in one such synthesis is the highly cis-selective, enzyme-catalyzed addition of HCN to a 4-alkylcyclohexanone precursor. The resulting cyanohydrin can then be chemically transformed to introduce a hydroxymethyl group. Subsequent regioselective hydroxylation of double bonds within the structure can yield polyhydroxylated derivatives like triols. nih.gov Dehydration of the alcohol group in p-menthanols using an acid catalyst can also be used to generate different menthene isomers. nau.edu

To investigate the mechanisms of action, metabolic pathways, and biological targets of compounds like this compound, researchers can synthesize conjugates that act as molecular probes. This typically involves attaching a reporter molecule, such as a fluorescent dye, a radioisotope, or a photoaffinity label, to the parent compound.

The hydroxyl group of this compound is the most convenient site for derivatization. It can be converted into an ether or ester linkage to connect the p-menthane moiety to a probe molecule. For example, a fluorescent dye containing a carboxylic acid or an activated ester can be coupled to the hydroxyl group to create a fluorescent probe. nih.gov Such probes allow for the visualization of the compound's distribution in cells or tissues using fluorescence microscopy.

Similarly, radioisotopes can be incorporated to facilitate studies on absorption, distribution, metabolism, and excretion (ADME). While specific examples of conjugates derived directly from this compound are not prominent in the literature, the principles of conjugation are well-established in medicinal chemistry for creating probes for various biological systems, including the polyamine transport system and targeted cancer imaging agents. nih.govjohnshopkins.edu

Iv. Biosynthesis and Metabolic Pathways of P Menth 3 En 9 Ol

Elucidation of Enzymatic Biosynthetic Routes

The biosynthesis of p-menthane (B155814) monoterpenes is a specialized metabolic pathway, typically occurring in distinct plant structures like glandular trichomes. The process begins with the formation of the C10 precursor, geranyl diphosphate (B83284) (GPP), via the methylerythritol phosphate (B84403) (MEP) pathway in plastids. researchgate.net

The initial and decisive step in the biosynthesis of any p-menthane monoterpene is the cyclization of GPP, a reaction catalyzed by a class of enzymes known as terpene synthases (TPS). nih.govcardiff.ac.uk These enzymes are responsible for creating the foundational hydrocarbon skeleton. The specific stereochemistry and double-bond placement of the resulting monoterpene, such as limonene (B3431351), γ-terpinene, or terpinolene (B10128), is determined by the unique catalytic cavity of the specific TPS enzyme. wikipedia.org

For p-Menth-3-en-9-ol, the biosynthesis would necessitate a TPS that produces a p-menthane olefin with a double bond that is or can be isomerized to the C3 position. A likely precursor is terpinolene, which possesses the requisite p-menthane backbone. The formation of terpinolene from GPP is catalyzed by a terpinolene synthase. Alternatively, other p-menthadienes like γ-terpinene could serve as precursors, which would be formed by a γ-terpinene synthase.

Following the creation of the p-menthane hydrocarbon backbone by a terpene synthase, the molecule undergoes functionalization, primarily through the action of oxidoreductases. This class of enzymes, particularly the cytochrome P450-dependent monooxygenases (P450s), is critical for introducing hydroxyl (-OH) groups onto the hydrocarbon skeleton, a key step in producing alcohols like this compound. scirp.orgresearchgate.nettandfonline.com

The formation of the 9-ol moiety is a crucial hydroxylation event. This requires an oxidoreductase capable of targeting the C9 methyl group of the isopropyl side chain. While the specific enzyme for this compound is not yet identified, compelling evidence for such a reaction exists in microbial systems. For instance, the fungus Stemphylium botryosum hydroxylates the non-activated C9 carbon of γ-terpinene to produce p-mentha-1,4-dien-9-ol. researchgate.netmdpi.com This demonstrates a clear enzymatic precedent for C9 hydroxylation on a p-menthane ring, a reaction likely catalyzed by a P450 monooxygenase. researchgate.netmdpi.com Similarly, P450s from the mountain pine beetle have been shown to oxidize terpinolene. plos.org A generalized biosynthetic route would therefore involve the initial cyclization of GPP, followed by a P450-mediated hydroxylation at the C9 position.

Biotransformation of p-Menthane Monoterpenoids by Microbial and Enzymatic Systems

Microorganisms and insects have developed sophisticated enzymatic systems to metabolize p-menthane monoterpenoids, often as a detoxification mechanism or to utilize them as a carbon source. frontiersin.org These biotransformation processes create a diverse array of oxygenated derivatives and provide valuable models for potential biosynthetic pathways. mdpi.comfoodb.ca

A wide range of bacteria and fungi can perform highly specific oxidations on the p-menthane skeleton. Fungi, in particular, are adept at hydroxylating various positions on the monoterpene ring and side chains. nih.gov For example, the transformation of α-terpinene by Corynespora cassiicola yields (1R,2R)-3-p-menthene-l,2-diol, a compound possessing the same p-menth-3-ene (B1215651) core structure as this compound. mdpi.comnih.gov The fungus Stemphylium botryosum provides a key example by transforming γ-terpinene into p-mentha-1,4-dien-9-ol and its subsequent oxidation product, p-cymen-9-ol, demonstrating targeted C9 hydroxylation. researchgate.netmdpi.com

Table 1: Examples of Fungal Biotransformation of p-Menthane Monoterpenoids

| Microorganism | Substrate | Major Product(s) | Reference(s) |

|---|---|---|---|

| Stemphylium botryosum | γ-Terpinene | p-Mentha-1,4-dien-9-ol, p-Cymen-9-ol | researchgate.netmdpi.com |

| Corynespora cassiicola DSM 62475 | α-Terpinene | (1R,2R)-p-Menth-3-ene-1,2-diol | mdpi.comnih.gov |

| Penicillium digitatum | (R)-(+)-Limonene | α-Terpineol | nih.gov |

| Aspergillus niger | (−)-Menthol | (−)-1-hydroxymenthol, (−)-8-hydroxymenthol, (−)-9-hydroxymenthol | nih.gov |

| Botrytis cinerea | Terpinolene | Metabolites indicate detoxification | frontiersin.org |

Insects that feed on plants have evolved enzymatic machinery, primarily cytochrome P450s, to detoxify ingested monoterpenes. plos.org The common cutworm, Spodoptera litura, is a well-studied example. Its larvae can hydroxylate various p-menthanes at specific positions. For instance, when fed menthol (B31143) isomers, S. litura preferentially hydroxylates the C7 position. nih.govacs.org Similarly, it oxidizes the C7 methyl group of γ-terpinene and α-phellandrene to the corresponding carboxylic acids. mdpi.comacs.org While these examples show a preference for C7 oxidation, they highlight the capacity of insect enzymes to perform regio-specific hydroxylations on the p-menthane ring. mdpi.comnih.govresearchgate.net Another significant example is the mountain pine beetle, Dendroctonus ponderosae, which utilizes the P450 enzyme CYP6DJ1 to oxidize monoterpenes including terpinolene and limonene into various epoxides and alcohols. plos.org

Table 2: Examples of Insect-Mediated Biotransformation of p-Menthane Monoterpenoids

| Insect | Substrate | Major Product(s) | Reference(s) |

|---|---|---|---|

| Spodoptera litura (Common Cutworm) | γ-Terpinene | p-Mentha-1,4-dien-7-oic acid, p-Cymen-7-oic acid | mdpi.comacs.org |

| Spodoptera litura (Common Cutworm) | (R)- and (S)-Terpinen-4-ol | (R)- and (S)-p-Menth-1-ene-4,7-diol | mdpi.comnih.gov |

| Spodoptera litura (Common Cutworm) | (±)-α-Terpineol | p-Menth-1-ene-7,8-diol, 8-Hydroxy-p-menth-1-en-7-oic acid | mdpi.comnih.gov |

| Dendroctonus ponderosae (Mountain Pine Beetle) | Terpinolene, Limonene | Limonene-8,9-epoxides, Perillyl alcohol | plos.org |

The core mechanisms underlying the bioconversion of p-menthane hydrocarbons are hydroxylation and further oxidation. Hydroxylation is most frequently catalyzed by cytochrome P450 monooxygenases. scirp.orgresearchgate.net These enzymes activate molecular oxygen and insert one oxygen atom into a C-H bond on the substrate, a reaction that can be highly regio- and stereoselective. researchgate.nettandfonline.com This process can target both activated allylic positions and non-activated, saturated carbons, as seen in the C9-hydroxylation of γ-terpinene. researchgate.netmdpi.com

Once a primary alcohol, such as the 9-ol moiety, is formed, it can be a substrate for further oxidation. Alcohol dehydrogenases can oxidize the primary alcohol to an aldehyde. Subsequently, aldehyde dehydrogenases can catalyze the oxidation of the aldehyde to a carboxylic acid. mdpi.com This two-step oxidation of a primary alcohol is evident in the metabolism of γ-terpinene by Spodoptera litura, where the intermediate alcohol (4-isopropyl-1,3-cyclohexadienemethanol) is further oxidized to the final carboxylic acid product. mdpi.comnih.gov

Mammalian Metabolism of Related Monoterpenes and Analogous Pathways

While direct metabolic studies on this compound are limited, a comprehensive understanding of its likely metabolic fate in mammals can be inferred by examining the biotransformation of structurally similar p-menthane monoterpenes. The mammalian body possesses a well-established enzymatic system for metabolizing foreign compounds (xenobiotics), which is generally divided into two phases. nih.gov Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

The metabolism of p-menthane monoterpenes like limonene, menthol, and terpineol (B192494) has been extensively studied, revealing common metabolic pathways that are likely analogous for this compound.

Phase I Metabolism: Phase I biotransformations for monoterpenes primarily involve oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily. europa.eu These reactions include hydroxylation (addition of a hydroxyl group), oxidation of alcohol groups to aldehydes and carboxylic acids, and reduction of double bonds. nih.goveuropa.eu

For instance, the metabolism of limonene, a major constituent of citrus oils, undergoes hydroxylation at various positions. mdpi.com In studies on rats and humans, key Phase I metabolites identified include limonene-1,2-diol, limonene-8,9-diol (uroterpinol), and perillic acid, which is formed through the oxidation of a methyl group. europa.eumdpi.com Similarly, α-terpineol is metabolized in rats to p-menthane-1,2,8-triol. europa.eu The metabolism of l-menthol (B7771125) in rats yields metabolites such as p-menthane-3,8-diol (B45773). psu.eduplos.org These examples demonstrate a consistent pattern of hydroxylation on both the ring and the isopropyl side chain of the p-menthane structure.

Phase II Metabolism: Following Phase I, the newly introduced functional groups, particularly hydroxyl and carboxyl groups, undergo conjugation in Phase II reactions. The most common conjugation reaction for monoterpene metabolites is glucuronidation, where glucuronic acid is attached to the metabolite. nih.goveuropa.eu This process significantly increases the water solubility of the compound, preparing it for urinary excretion. researchgate.net

In human studies with R-(+)-limonene, urinary metabolites were found to be the O-glucuronides of its hydroxylated derivatives. europa.eu Perillic acid and its derivatives are conjugated with glucuronic acid at the carboxyl group to form ester glucuronides. europa.eu Likewise, metabolites of menthol are primarily excreted as their glucuronide conjugates. psu.edu

The table below summarizes identified Phase I and Phase II metabolites for monoterpenes structurally related to this compound.

| Parent Compound | Phase I Metabolites | Phase II Conjugates | Species |

| D-Limonene | Limonene-8,9-diol, Perillic acid, Dihydroperillic acid, Limonene-1,2-diol | Glucuronides of hydroxylated metabolites; Ester glucuronides of acid metabolites; Glycine (B1666218) and Taurine (B1682933) conjugates | Mouse, Human, Rat |

| α-Terpineol | p-Methane-1,2,8-triol | Glucuronides | Human, Rat |

| l-Menthol | p-Methane-3,8-diol, p-Menthane-3,7-diol, p-Menthane-3,9-diol | Glucuronides | Rat, Human |

This table is based on data from references europa.eumdpi.compsu.eduplos.orgnih.gov.

Metabolic switching, also known as "dose-response metabolism," is a phenomenon where the metabolic pathway of a xenobiotic is altered in response to the administered dose. mdpi.comresearchgate.net At low exposure levels, metabolism may proceed through a primary, high-affinity pathway. However, when the dose increases, this primary pathway can become saturated, leading to the recruitment of alternative, lower-affinity metabolic routes. mdpi.com This can result in the formation of different metabolites at higher concentrations. researchgate.net

This phenomenon has been observed in the metabolism of the monoterpene D-limonene. mdpi.comnih.gov In a mouse model, the metabolic profile of D-limonene was shown to change depending on the dietary supplementation level. mdpi.com

At lower doses (e.g., 0.1% D-limonene in feed), the primary metabolic processes are hydroxylation reactions followed by conjugation with glucuronic acid. mdpi.comnih.gov The most abundant metabolites found under these conditions were limonene-8,9-diol, perillic acid, and perillic acid-8,9-diol. mdpi.com

However, at a higher dose (e.g., 0.8% D-limonene), a metabolic switch occurs. The biotransformation shifts, with a decrease in hydroxylation reactions and an increase in hydrogenation during Phase I. mdpi.com More significantly, the Phase II conjugation process diversifies. While glucuronidation remains a key pathway, conjugation with the amino acids glycine and taurine becomes prominent. mdpi.com This indicates that at higher concentrations of limonene and its Phase I metabolites, the glucuronidation pathway becomes saturated, and alternative conjugation mechanisms are activated to facilitate clearance.

The table below illustrates the dose-dependent metabolic switching of D-limonene.

| Dose Level | Predominant Phase I Pathway | Predominant Phase II Conjugation | Key Metabolites |

| Low Dose | Hydroxylation | Glucuronic Acid | Limonene-8,9-diol, Perillic acid |

| High Dose | Hydrogenation (increased) | Glucuronic Acid, Glycine, Taurine | Shift in metabolite profile with increased glycine and taurine conjugates |

This table is based on data from reference mdpi.com.

This dose-dependent shift is a critical consideration in toxicology and pharmacology, as the different metabolites produced at varying exposure levels may possess distinct biological activities. mdpi.com

V. Advanced Analytical Characterization and Structural Elucidation

Comprehensive Chromatographic Analysis

Chromatographic techniques are fundamental for separating p-Menth-3-en-9-ol from complex matrices, such as essential oils, and for quantifying its presence. Furthermore, specialized chromatographic methods are employed to resolve its stereoisomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. nist.gov In this method, the compound is separated from other components in a gas chromatograph before being ionized and detected by a mass spectrometer.

For qualitative identification, the retention time of the compound on the GC column and its mass spectrum are used. The mass spectrum, which shows the mass-to-charge ratio (m/z) of fragment ions, serves as a molecular fingerprint. The NIST WebBook and PubChem databases provide reference mass spectral data for this compound, with characteristic high-abundance peaks observed at m/z 123 and 81. nih.govnist.gov These fragments likely correspond to the loss of the hydroxymethyl group and subsequent rearrangements of the p-menthene core.

For quantitative analysis, a validated GC-MS or GC-Flame Ionization Detection (FID) method can be developed. sielc.com By using a calibration curve prepared with a pure standard, the precise concentration of this compound in a given sample can be determined. vvchem.com The Kovats retention index, a relative measure of retention time, is also used for identification. Experimental values for this compound have been reported on both standard non-polar and polar GC columns. nist.gov

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | nih.govnist.govresearchgate.net |

| Molecular Weight | 154.25 g/mol | nist.gov |

| Top Mass Peak (m/z) | 123 | nist.gov |

| 2nd Highest Mass Peak (m/z) | 81 | nist.gov |

| Kovats RI (Standard Non-Polar) | 1141 | nist.gov |

| Kovats RI (Standard Polar) | 1736, 1745, 1754 | nist.gov |

This compound possesses chiral centers, meaning it can exist as different enantiomers (non-superimposable mirror images). These enantiomers often exhibit distinct biological activities and sensory properties. Chiral gas chromatography is the premier technique for separating and quantifying these individual stereoisomers. chemspider.com

This method utilizes a chiral stationary phase (CSP) within the GC column. Derivatized cyclodextrins are the most common and effective CSPs for the enantiomeric separation of monoterpenes and their derivatives, including monoterpene alcohols. mdpi.com As the enantiomers of this compound pass through the column, they form transient diastereomeric complexes with the chiral selector, leading to different retention times and enabling their separation. This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio in a sample, which is crucial for authenticity control and stereoselective synthesis studies. mdpi.com While specific application data for this compound is not detailed in the searched literature, the methodology is well-established for closely related compounds like the isomers of p-menth-1-en-9-ol (B100243). fda.gov

High-Performance Liquid Chromatography (HPLC) is less commonly used for volatile and non-UV-absorbing compounds like this compound compared to GC. However, HPLC methods can be developed, particularly through a process called derivatization. matrix-fine-chemicals.com

To make the alcohol detectable by common HPLC detectors (e.g., UV-Vis or fluorescence), a chromophoric or fluorophoric tag must be chemically attached to the hydroxyl group. This is known as pre-column derivatization. For instance, monoterpene alcohols can be reacted with reagents like 7-diethylaminocoumarin-3-carbonylazide or phthalic anhydride (B1165640) to form highly fluorescent or UV-absorbent derivatives, respectively. nih.govmatrix-fine-chemicals.com Once derivatized, the products can be separated using reverse-phase HPLC and detected with high sensitivity. nih.govmatrix-fine-chemicals.com This approach allows for the quantification of monoterpene alcohols in various matrices, including biological fluids. nih.gov

High-Resolution Spectroscopic Techniques for Structural Confirmation

While chromatography separates components of a mixture, spectroscopy provides detailed information about the molecular structure of an isolated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov It provides detailed information about the carbon skeleton, the chemical environment of each proton and carbon, and the connectivity between atoms.

A full structural assignment of this compound is achieved by combining several NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and type of protons in the molecule. Key expected signals for this compound would include a vinylic proton on the cyclohexene (B86901) ring, signals for the methyl groups, and protons associated with the alcohol-bearing side chain. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state (e.g., sp², sp³). One would expect signals for the two olefinic carbons, the carbon bearing the hydroxyl group, and the remaining aliphatic carbons of the ring and side chain.

2D NMR: Two-dimensional NMR experiments reveal correlations between nuclei, allowing for the complete assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the proton-proton connectivity within the cyclohexene ring and the propanol (B110389) side chain. For example, it would show a correlation between the proton on the hydroxyl-bearing carbon and the protons on the adjacent CH₂ group of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the entire molecular framework by identifying longer-range couplings between protons and carbons (typically 2-3 bonds). For example, HMBC would show a correlation from the protons of the methyl group on the ring (C-7) to the ring carbons C-3, C-4, and C-5, confirming their relative positions. It is also essential for identifying quaternary carbons (those with no attached protons) by observing correlations from nearby protons.

By systematically analyzing the data from these 1D and 2D NMR experiments, the precise connectivity and stereochemistry of this compound can be unequivocally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Chemical Shifts and Coupling Constants

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals for this compound would include:

A downfield signal for the olefinic proton on the cyclohexene ring.

Multiple signals in the aliphatic region corresponding to the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the ring and the side chain.

Signals for the two methyl (-CH₃) groups, which would likely appear as a singlet and a doublet.

A signal for the hydroxyl (-OH) proton, which can be broad and its chemical shift variable depending on concentration and solvent.

The protons of the -CH₂OH group would appear as a multiplet due to coupling with the adjacent methine proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, ten distinct signals would be expected, corresponding to its ten carbon atoms. The approximate chemical shifts (δ) would be:

Two signals in the olefinic region (typically δ 120-140 ppm) for the C=C double bond carbons.

A signal for the carbon bearing the hydroxyl group (-CH₂OH) in the range of δ 60-70 ppm.

Several signals in the aliphatic region (δ 15-50 ppm) for the remaining sp³ hybridized carbons of the ring and side chain.

The specific chemical shifts and spin-spin coupling constants (J-values) from a high-resolution spectrum would allow for the complete assignment of all protons and carbons, confirming the molecular connectivity and stereochemical relationships within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data Based on Structural Analogs Note: This data is for the closely related isomer p-Menth-1-en-9-ol and serves as an illustrative example.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | |||

|---|---|---|---|---|

| Proton Assignment (Tentative) | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Carbon Assignment (Tentative) | Chemical Shift (δ, ppm) |

| Olefinic H | 5.39–5.35 | m | C=C | 133.9 |

| -CH₂OH | 3.64, 3.49 | dd, J = 10.6, 5.1; dd, J = 10.6, 6.5 | C=C | 120.6 |

| Ring/Side Chain CH, CH₂ | 2.08–1.50 | m | -CH₂OH | 66.4 |

| Ring CH₃ | 1.64 | s | Ring/Side Chain CH, CH₂ | 40.2, 35.2, 30.7, 27.7, 27.2 |

| Side Chain CH₃ | 0.91 | d, J = 6.5 | Ring CH₃ | 23.4 |

| OH | 1.46 | br. s | Side Chain CH₃ | 13.2 |

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint characterized by the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ and its various fragment ions. For this compound (C₁₀H₁₈O), the molecular ion peak is observed at m/z 154. nist.gov The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for this type of cyclic alcohol include loss of water ([M-H₂O]⁺, m/z 136), loss of the hydroxymethyl group, and various cleavages of the cyclohexene ring, leading to a series of characteristic ions. nist.gov

Table 2: Key EI-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 154 | ~20-25 | [M]⁺ (Molecular Ion) |

| 136 | ~20 | [M-H₂O]⁺ |

| 121 | ~55-60 | [M-H₂O-CH₃]⁺ |

| 94 | 100 | Base Peak, complex ring fragmentation |

| 79 | ~65 | Fragment from ring cleavage |

Data compiled from NIST Mass Spectrometry Data Center. nist.gov

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₁₀H₁₈O) is 154.135765 Da. nih.gov HRMS analysis would be able to confirm this exact mass to within a few parts per million (ppm), which is crucial for distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for identifying compounds in complex biological mixtures, such as plant extracts. This compound has been reported as a constituent in plants like Curcuma amada. nih.gov In a metabolic profiling study, an extract of the plant material would first be separated by LC. The eluent is then introduced into the HRMS, which continuously acquires mass spectra. The presence of this compound would be confirmed by detecting a feature with the accurate mass of its protonated molecule [M+H]⁺ (m/z 155.14305) at a specific retention time. Further confirmation is achieved through MS/MS analysis, where the ion at m/z 155.14305 is isolated and fragmented, and the resulting fragmentation pattern is matched with that of an authentic standard or with known fragmentation data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound would be characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3340 (broad) | O-H stretch | Alcohol (-OH) |

| ~3015 | =C-H stretch | Alkene |

| ~2960-2850 | C-H stretch | Alkyl (sp³ C-H) |

| ~1670 (weak) | C=C stretch | Alkene |

| ~1450 | C-H bend | Alkyl (CH₂, CH₃) |

| ~1040 | C-O stretch | Primary Alcohol |

Data is representative for this class of compound.

The most prominent feature is a broad band around 3340 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. docbrown.info The presence of the carbon-carbon double bond is confirmed by a weak C=C stretching absorption around 1670 cm⁻¹ and a =C-H stretching absorption just above 3000 cm⁻¹. Strong absorptions in the 2850-2960 cm⁻¹ region are due to C-H stretching vibrations of the alkyl portions of the molecule, while a strong C-O stretching band near 1040 cm⁻¹ confirms its classification as a primary alcohol. docbrown.info

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives/solid forms)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute configuration. However, this technique requires the sample to be in a well-ordered crystalline form. Since this compound is a liquid at room temperature, it cannot be directly analyzed by this method.

To overcome this limitation, a common strategy is to prepare a solid derivative of the liquid compound. For an alcohol like this compound, this could be achieved by reacting it with a suitable carboxylic acid (e.g., p-bromobenzoic acid) to form a solid ester, or with an isocyanate to form a solid urethane (B1682113) derivative. If this crystalline derivative can be grown into a single crystal of sufficient quality, X-ray diffraction analysis can be performed. The resulting electron density map would provide the exact bonding distances, angles, and the absolute stereochemistry of all chiral centers in the molecule. To date, no public domain crystal structure of this compound or a suitable solid derivative has been reported in the searched literature.

Vi. Stereochemical Investigations and Conformational Dynamics

Determination of Absolute and Relative Stereochemistry

Establishing the precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental in chemical analysis. For chiral molecules like p-Menth-3-en-9-ol, this involves determining the configuration at each stereocenter (absolute stereochemistry) and the stereochemical relationship between different stereocenters within the molecule (relative stereochemistry).

Chiroptical methods are essential for determining the enantiomeric purity of a chiral compound. These techniques rely on the differential interaction of enantiomers with polarized light. uit.no The optical purity of a sample is a measure of the excess of one enantiomer over the other and is often expressed as enantiomeric excess (ee). researchgate.netiranchembook.ir

Key methods for assessing optical purity include:

Polarimetry : This classic method measures the optical rotation of a sample, which is the angle by which the plane of polarized light is rotated. The observed specific rotation is compared to the known maximum rotation of the pure enantiomer to calculate optical purity. iranchembook.ir

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the difference in absorption of left and right circularly polarized light. unibs.it It is a powerful tool for analyzing chiral molecules. High-performance liquid chromatography (HPLC) systems equipped with CD detectors are highly effective for separating enantiomers on a chiral column and quantifying their respective amounts to determine enantiomeric excess. researchgate.net

Raman Optical Activity (ROA) : ROA is a vibrational optical activity technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. chimia.ch Coupled with computational methods, ROA can be a reliable tool for determining absolute configurations. chimia.ch

Chiral gas chromatography (GC) is also a vital technique. For instance, in the synthesis of a related p-menthane (B155814) derivative, trans-p-menth-3-ene-1,2,8-triol, chiral GC analysis was used to determine an enantiomeric excess of 99.5%. tandfonline.com

Table 1: Chiroptical Methods for Enantiomeric Purity Analysis

| Method | Principle | Application |

|---|---|---|

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. iranchembook.ir | Determination of optical purity when the specific rotation of the pure enantiomer is known. iranchembook.ir |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. unibs.it | Used as a detector for chiral HPLC to quantify enantiomeric excess. researchgate.net |

| Raman Optical Activity (ROA) | Measures the intensity difference in Raman scattering using circularly polarized light. chimia.ch | Determination of absolute configuration and solution-state structure. chimia.ch |

| Chiral Chromatography (HPLC/GC) | Separates enantiomers based on their differential interactions with a chiral stationary phase. researchgate.nettandfonline.com | Quantification of enantiomeric ratios to determine enantiomeric excess. researchgate.nettandfonline.com |

When the absolute configuration of a chiral molecule cannot be determined directly, stereoselective derivatization provides a robust alternative. This strategy involves reacting the mixture of enantiomers with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. d-nb.info Unlike enantiomers, diastereomers have distinct physical properties and can be separated and distinguished by standard analytical techniques like NMR spectroscopy or chromatography. d-nb.info

Common derivatization strategies applicable to alcohols like this compound include:

Mosher Ester Analysis : Reaction with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride forms diastereomeric esters. The absolute configuration of the alcohol can then be deduced by analyzing the differences in the ¹H-NMR chemical shifts of the protons near the newly formed chiral center. researchgate.net

X-ray Crystallography of Derivatives : A definitive method for determining absolute stereochemistry is single-crystal X-ray analysis. rsc.org Since the alcohol itself may not form suitable crystals, it can be derivatized with a reagent containing a heavy atom, such as a p-iodobenzoate group. This was successfully used to determine the absolute stereochemistry of (+)-4R,8R-p-menth-1-en-9-ol. rsc.org

Table 2: Methods for Stereochemical Assignment via Derivatization

| Derivatizing Agent | Resulting Product | Analytical Method | Purpose |

|---|---|---|---|

| (R)- or (S)-MTPA-Cl (Mosher's Acid Chloride) | Diastereomeric Mosher esters. researchgate.net | ¹H-NMR Spectroscopy | Assigns absolute configuration based on chemical shift differences. researchgate.net |

| p-Iodobenzoic Acid | Diastereomeric p-iodobenzoate esters. rsc.org | Single-Crystal X-ray Crystallography | Provides unambiguous determination of absolute stereochemistry. rsc.org |

Conformational Analysis of this compound and its Diastereomers

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the conformational flexibility and preferences of molecules over time. researchgate.net For complex molecules like p-menthane derivatives, MD simulations require a carefully tuned and validated force field, such as the OPLS-AA (Optimized Potentials for Liquid Simulations), to accurately reproduce the molecule's physical properties. researchgate.net

A computational study on the conformational preferences of p-menthan-3,9-diols, which are structurally similar to this compound, revealed a strong dependence of the molecule's conformation on its specific stereochemistry. researchgate.net MD simulations can map the potential energy surface of the molecule, identifying the most populated and energetically favorable conformations of the cyclohexene (B86901) ring and its side chains.

Table 3: Representative Conformational Parameters for Cyclohexene Derivatives

| Conformer Type | Relative Stability | Key Feature |

|---|---|---|

| Half-Chair | Highest | Generally the most stable conformation for a cyclohexene ring. |

| Boat | Low | Higher energy due to torsional strain and steric interactions. |

| Twist-Boat | Intermediate | Often an intermediate in the interconversion between other forms. |

Note: This table provides a generalized view; specific energies depend on the substitution pattern and environment.

Research on p-menthan-3,9-diols using MD simulations explicitly demonstrated this solvent effect by comparing the conformational dynamics in aqueous (polar) and chloroform (B151607) (less polar) solutions. researchgate.net

In polar solvents like water, conformations that expose polar groups (like the -OH of this compound) to the solvent for hydrogen bonding are favored. researchgate.netsolubilityofthings.com

This highlights that the description of a molecule's conformation is incomplete without specifying the solvent environment.

The dynamic behavior of the cyclohexane (B81311) ring and the orientation of its substituents are governed by a delicate balance of intramolecular interactions. For this compound, these interactions include:

Steric Hindrance : Repulsive interactions between bulky groups favor conformations where these groups are positioned further apart, such as in an equatorial rather than an axial position on a chair-like conformer.

Intramolecular Hydrogen Bonding : The hydroxyl group in the side chain can form a hydrogen bond with the oxygen atom or the pi-system of the double bond within the ring. Computational studies on related p-menthan-3,9-diols have shown that the formation of an intramolecular hydrogen bond can be a dominant factor, stabilizing otherwise unusual conformations of the cyclohexane ring, such as a twist-boat form. researchgate.net

These internal forces are highly dependent on the specific diastereomer being studied, as the relative positions of the interacting groups change. The presence of a stabilizing intramolecular hydrogen bond can significantly alter the conformational landscape, locking the ring into a less common shape. researchgate.net

Table 4: Key Intramolecular Interactions and Their Conformational Effects

| Interaction | Description | Potential Effect on Conformation |

|---|---|---|

| Intramolecular H-Bond | Hydrogen bond between the side-chain -OH and another acceptor site on the molecule. | Can stabilize non-chair conformations (e.g., twist-boat) and restrict side-chain rotation. researchgate.net |

| Steric Strain | Repulsive forces between bulky substituents (e.g., isopropyl group). | Favors conformations where large groups occupy less hindered (e.g., equatorial) positions. |

| Torsional Strain | Strain due to eclipsing bonds. | Influences the puckering of the cyclohexene ring to minimize these interactions. |

In Vitro Evaluation of this compound: A Review of Available Mechanistic Studies

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific research data on the isolated chemical compound this compound for the biological activities outlined in the requested article structure. While this compound is documented in chemical databases and has been identified as a component in some natural sources, dedicated studies to evaluate its specific antimicrobial and antioxidant properties appear to be absent from publicly available scientific literature.

PubChem, a comprehensive database of chemical molecules, notes that this compound has been reported in Curcuma amada (mango ginger). nih.gov However, detailed investigations into the essential oil of Curcuma amada reveal that while the oil itself exhibits notable antimicrobial and antioxidant activities, this compound is not listed among its primary or even minor constituents in numerous gas chromatography-mass spectrometry (GC-MS) analyses. horizonepublishing.comhkbpublications.comsxcm.co.injabonline.in The major components identified in these studies are typically compounds like β-Myrcene, β-Pinene, camphor, and various sesquiterpenes. sxcm.co.inresearchgate.net This suggests that if this compound is present, its concentration may be negligible or below the detection limits of the analyses performed.

Due to this absence of direct research, it is not possible to provide the requested detailed, informative, and scientifically accurate content for the following sections and subsections with the required data tables:

Vii. Mechanistic Studies of Biological Activities

In Vitro Evaluation of Bioactivities

Antioxidant Activity Assessments

Correlation with Chemical Composition

Generating content for these sections without specific data would require speculation or the misattribution of the properties of an essential oil to a single, unstudied component, which would be scientifically inaccurate. Further research is required to isolate p-Menth-3-en-9-ol and evaluate its potential biological activities to fill this knowledge gap.

Anti-inflammatory Activity Profiling (e.g., Enzyme Inhibition Assays)

Direct and specific research on the anti-inflammatory activity of this compound through enzyme inhibition assays is not extensively documented in publicly available scientific literature. However, the broader class of monoterpenes, to which this compound belongs, has been a subject of interest for anti-inflammatory properties. For instance, studies on other monoterpenes have demonstrated inhibitory effects on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are crucial in the arachidonic acid pathway that leads to the production of pro-inflammatory mediators. mdpi.com

General research into monoterpenoids indicates that they can modulate inflammatory responses. researchgate.net For example, thymol, a structurally related monoterpenoid phenol, has been shown to reduce the production of pro-inflammatory cytokines. nih.gov While these findings suggest a potential avenue for the anti-inflammatory action of this compound, dedicated studies are required to ascertain its specific enzyme-inhibitory capabilities and to construct a detailed anti-inflammatory profile.

Other Investigated Bioactivities (e.g., Repellent Effects on Insects)

The most notable bioactivity associated with the p-menthane (B155814) class of compounds is their insect repellent effect. uni-regensburg.de One of the most well-known and commercially used natural insect repellents is p-menthane-3,8-diol (B45773) (PMD), which is derived from the lemon eucalyptus plant. uni-regensburg.dechemicalbook.com PMD's repellent mechanism is attributed to its strong odor, which is unpleasant to insects, and its ability to interfere with their sensory receptors, thereby disrupting their host-seeking behavior. chemicalbook.com

Given the structural similarities, it is plausible that this compound may also exhibit insect repellent properties. The general mechanism for many repellents involves interaction with the olfactory receptors of insects, leading to avoidance of the treated surface. However, specific studies quantifying the repellent efficacy and elucidating the precise mechanism of action for this compound are currently lacking.

Molecular Mechanisms of Action

Receptor Binding Studies and Ligand-Protein Interactions (Computational Molecular Docking)

Computational molecular docking is a powerful tool for predicting the binding affinity and interaction patterns between a small molecule (ligand) and a protein receptor at the molecular level. saudijournals.com Such studies are instrumental in understanding the mechanism of action for biologically active compounds.

A computational analysis of PMD and its derivatives has been performed to develop a pharmacophore model for insect repellent activity. nih.gov This research suggests that properties such as lipophilicity and the electrostatic potential around the oxygen atoms are important for repellency. nih.govresearchgate.net These findings could guide future molecular docking studies on this compound to predict its potential binding targets and elucidate its mechanism of action for any observed bioactivities.

Cellular Pathway Modulation in Model Systems (e.g., related to lipid metabolism, cell signaling)

The influence of this compound on cellular pathways, particularly those related to lipid metabolism and cell signaling, remains an unexplored area of research. Databases indicate that the related aldehyde, p-Menth-3-en-9-al, is associated with lipid metabolism and cell signaling pathways, though specific modulatory effects are not detailed. foodb.ca

Studies on other plant-derived compounds have demonstrated the potential to modulate cellular pathways involved in inflammation and adipogenesis. mdpi.com For example, certain plant extracts have been shown to reduce pro-inflammatory cytokine production and decrease adipocyte differentiation. mdpi.com The cytotoxic effects of various p-menthane derivatives have been evaluated against cancer cell lines, indicating that these compounds can induce apoptosis and necrosis. nih.gov However, without direct experimental evidence, any potential role of this compound in modulating these or other cellular pathways is purely speculative. Further investigation using relevant cell-based assays is necessary to determine if and how this compound affects cellular functions.

Enantioselective Differences in Biological Efficacy

Many monoterpenes, including those in the p-menthane class, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. It is well-established in pharmacology that enantiomers can exhibit different biological activities due to their stereospecific interactions with chiral biological macromolecules like enzymes and receptors. nih.govnih.gov

For monoterpene alcohols, enantioselectivity has been observed in various biological processes, including their biotransformation by cultured plant cells and enzymatic acetylation in different plant species. nih.govnih.gov For example, alcohol acetyl transferase enzymes in certain plants can discriminate between linalool (B1675412) enantiomers. nih.gov While these studies highlight the importance of stereochemistry in the biological activity of monoterpenoids, there is currently no published research that has investigated the enantioselective differences in the biological efficacy of this compound. Future research should aim to isolate or synthesize the individual enantiomers of this compound and evaluate their biological activities separately to determine if one enantiomer is more potent or exhibits a different pharmacological profile than the other.

Viii. Potential Applications and Future Research Directions

Biotechnological Applications of p-Menth-3-en-9-ol and its Biotransformations

Biotechnology offers powerful and sustainable tools for the synthesis and modification of complex molecules like this compound. The use of enzymes and whole-cell systems can lead to the production of high-purity compounds and novel molecules with potentially valuable biological activities.

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical, agrochemical, and flavor and fragrance industries, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Biocatalysis, particularly through the use of enzymes like lipases, presents an effective strategy for achieving high optical purity. Lipase-catalyzed kinetic resolution is a widely employed method for separating racemic mixtures of alcohols. nih.govnih.gov This technique relies on the stereoselective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation.

While specific studies on the kinetic resolution of this compound are not extensively documented, the successful application of this method to structurally similar p-menthane (B155814) monoterpenes provides a strong precedent for its potential. researchgate.net For instance, the resolution of racemic menthol (B31143) and other p-menthan-3-ols has been thoroughly investigated, achieving high enantiomeric excess for the desired isomers. researchgate.net The general mechanism involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate) in an organic solvent. The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted enantiomeric alcohol.

The key parameters influencing the success of such a resolution include the choice of enzyme, the acyl donor, the solvent, and the reaction temperature. The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is a critical factor in determining the efficiency of the resolution. High E-values (typically >200) are indicative of excellent separation. nih.gov

| Parameter | Significance | Example Variables |

|---|---|---|

| Enzyme (Lipase) | The primary determinant of stereoselectivity (E-value). | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), Porcine Pancreatic Lipase (PPL) |

| Acyl Donor | Affects reaction rate and can influence enzyme activity. | Vinyl acetate (B1210297), Acetic anhydride (B1165640), Ethyl acetate |

| Solvent | Influences enzyme conformation, activity, and stability. | Hexane, Toluene, Tetrahydrofuran (THF) |

| Temperature | Affects reaction kinetics and enzyme stability. | Typically ranges from 30°C to 60°C |

Future research focused on applying these established biocatalytic methods to this compound could unlock the potential of its individual enantiomers for various specialized applications.

Biotransformation, the use of biological systems to perform chemical modifications on a substrate, is a powerful tool for generating novel analogues of existing compounds. oaepublish.com This approach can introduce functional groups at positions that are difficult to access through traditional chemical synthesis, often with high regio- and stereoselectivity. mdpi.com The resulting analogues may possess enhanced or entirely new biological activities.

Microorganisms such as fungi and bacteria, as well as plant cell cultures, are frequently used as biocatalysts for these transformations. researchgate.net They possess a diverse array of enzymes, such as cytochrome P450 monooxygenases, that can catalyze reactions like hydroxylations, oxidations, and reductions. For example, the biotransformation of the related monoterpenoid (-)-isopulegol (B1672291) by Rhodococcus rhodochrous has been shown to yield novel 10-hydroxy and 10-carboxy derivatives. mdpi.com Similarly, the biotransformation of α-pinene and β-pinene using fungal cultures can produce a variety of hydroxylated metabolites. oaepublish.com

Applying these biotransformation strategies to this compound could lead to a library of new derivatives. For instance, microbial hydroxylation could introduce additional hydroxyl groups on the cyclohexane (B81311) ring or the side chain, potentially altering the compound's polarity and biological interactions. Subsequent oxidation could yield corresponding ketones or carboxylic acids. These new analogues would then be candidates for screening for a range of biological activities, including antimicrobial, anti-inflammatory, or insecticidal properties.

| Reaction Type | Potential Product Type | Potential Biological Significance |

|---|---|---|

| Hydroxylation | Diols, Triols | Altered solubility and receptor binding affinity |

| Oxidation | Ketones, Aldehydes, Carboxylic Acids | Changes in chemical reactivity and potential for new pharmacological activities |

| Glycosylation | Glycosides | Increased water solubility and modified bioavailability |

Role in Flavor and Fragrance Chemistry (Academic Perspective)

The specific odor characteristics of this compound itself are not extensively detailed in the literature. However, related p-menthane alcohols are known to possess a range of notes, from minty and herbaceous to floral and citrusy. For example, menthol is well-known for its characteristic minty aroma. nih.gov The structural nuances, such as the position of the double bond and the hydroxyl group in this compound, would be expected to impart a unique aroma profile. Further research using sensory evaluation techniques, such as gas chromatography-olfactometry (GC-O), would be necessary to precisely characterize its odor and determine its odor activity value (OAV), which quantifies a compound's contribution to an aroma.

Esters are a class of compounds widely recognized for their pleasant, often fruity and floral, aromas. They are key components of the flavor and fragrance profiles of many fruits and flowers. mdpi.com The enzymatic synthesis of flavor esters, through the lipase-catalyzed esterification of an alcohol with a carboxylic acid, is a well-established green alternative to chemical synthesis. ijsr.net This biocatalytic approach offers high specificity, operates under mild conditions, and reduces the formation of undesirable byproducts.

This compound, as an alcohol, is a prime candidate for enzymatic esterification to produce a range of novel flavor and fragrance esters. By reacting it with various short- to medium-chain carboxylic acids, a library of esters with potentially diverse aroma profiles could be generated.

| Carboxylic Acid Reactant | Resulting Ester | Anticipated Aroma Profile (Hypothetical) |

|---|---|---|

| Acetic Acid | p-Menth-3-en-9-yl acetate | Fruity, herbaceous, slightly floral |

| Butyric Acid | p-Menth-3-en-9-yl butyrate | Sweet, fruity (e.g., pineapple-like) |

| Isovaleric Acid | p-Menth-3-en-9-yl isovalerate | Fruity (e.g., apple-like), cheesy notes |

| Hexanoic Acid | p-Menth-3-en-9-yl hexanoate | Fruity, waxy |

The optimization of this enzymatic process would involve factors similar to those in kinetic resolution, such as the choice of lipase, the molar ratio of reactants, temperature, and the removal of water to shift the reaction equilibrium towards ester formation. semanticscholar.org The exploration of this synthetic route could provide the flavor and fragrance industry with novel, "natural" ingredients.

Advanced Materials and Green Chemistry Applications

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The biotechnological applications of this compound discussed previously, such as biocatalytic synthesis and biotransformation, are inherently aligned with these principles. mdpi.com These enzymatic methods typically occur in aqueous systems or benign organic solvents, at ambient temperature and pressure, thereby minimizing energy consumption and waste generation compared to conventional chemical routes.

Beyond its role in biocatalysis, the structure of this compound suggests its potential as a chiral building block in the synthesis of more complex molecules. Chiral synthons are valuable in the development of advanced materials, such as chiral polymers or liquid crystals, and in the asymmetric synthesis of pharmaceuticals. The defined stereochemistry of optically pure this compound could be transferred to larger, more complex structures, influencing their macroscopic properties.

Furthermore, research into the lipase-catalyzed synthesis of polyesters has shown that a variety of monomers, including diols, can be polymerized. nih.gov While speculative, it is conceivable that this compound, or a derivative thereof containing a second hydroxyl group, could serve as a monomer or co-monomer in the enzymatic synthesis of novel biodegradable polyesters. The incorporation of the p-menthane backbone into a polymer chain could impart specific properties related to thermal stability, degradability, and mechanical strength. This remains a largely unexplored area for future research, bridging the fields of biotechnology, polymer chemistry, and materials science.

Sustainable Synthesis Routes

The development of environmentally benign and efficient synthesis methods is a cornerstone of modern chemistry. For this compound, future research will likely pivot from traditional chemical synthesis towards more sustainable and renewable approaches, mirroring trends in the synthesis of other high-value p-menthane monoterpenes. nih.gov Key strategies include biocatalysis and the use of renewable feedstocks.

One promising avenue is the use of engineered microbes to produce monoterpenoids. nih.govresearchgate.net Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has been successful for producing various terpenoids by introducing and optimizing biosynthetic pathways, such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.govnih.gov Future work could involve designing a microbial chassis for the de novo synthesis of this compound from simple carbon sources like glucose.

Another sustainable approach involves the catalytic conversion of abundant, renewable terpenes. For instance, p-menthane-3,8-diol (B45773) (PMD) can be synthesized from citronellal (B1669106) using sustainable carbon acid catalysts derived from lignin, a major component of biomass. rsc.org Similarly, turpentine, a renewable feedstock from pine trees, serves as a starting material for p-menthane-1,8-diamine, which can be converted to biobased diisocyanates for the polymer industry. mdpi.com Research into analogous catalytic transformations of readily available monoterpenes like limonene (B3431351) or α-terpinene could yield efficient and sustainable routes to this compound. doaj.org

| Strategy | Description | Potential Precursor | Reference Analogy |

|---|---|---|---|

| Microbial Fermentation | Utilizing engineered yeast or bacteria to convert sugars into the target molecule via introduced biosynthetic pathways. | Glucose, Glycerol | Menthol, Limonene nih.gov |

| Biocatalytic Conversion | Employing isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations on a precursor molecule. | Limonene, Terpineol (B192494) | Perillic Acid from Limonene mdpi.com |

| Chemo-catalysis with Renewable Feedstocks | Using sustainable catalysts (e.g., derived from biomass) to convert abundant natural terpenes into the desired product. | α-Terpinene, Citronellal | PMD from Citronellal rsc.org |

Use as Chiral Building Blocks

Many complex natural products and pharmaceuticals are chiral, meaning their therapeutic efficacy is often dependent on their specific three-dimensional structure. The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for asymmetric synthesis. nih.gov Terpenes, with their inherent chirality, are mainstays of this pool. nih.gov

This compound possesses chiral centers, making it a potential chiral building block for the synthesis of more complex molecules. Its defined stereochemistry could be transferred to new products, obviating the need for difficult and costly enantioselective steps. For example, other p-menthane derivatives, such as p-menthane-3-carboxaldehyde, have been successfully employed as chiral auxiliaries to synthesize compounds with chiral quaternary carbons of high enantiomeric purity. nih.gov The structural framework of this compound could be strategically modified to create novel chiral ligands, catalysts, or key intermediates in the total synthesis of complex terpenes and other natural products. researchgate.netresearchgate.netmdpi.com

Future Research Avenues and Interdisciplinary Studies

The full potential of this compound can be unlocked through interdisciplinary research that combines biology, chemistry, and computational science.

Although this compound has been identified in plants like Curcuma amada, its precise biosynthetic pathway remains uncharacterized. nih.gov Modern "omics" technologies offer a powerful toolkit for pathway discovery. researchgate.netnih.gov An integrated approach combining genomics, transcriptomics, and metabolomics can identify the genes and enzymes responsible for its formation in nature. mdpi.compreprints.org

By comparing the gene expression profiles (transcriptomics) with the metabolite profiles (metabolomics) across different tissues or developmental stages of a source plant, researchers can identify co-expressed genes that correlate with the production of this compound. iomcworld.com This allows for the identification of candidate genes, such as terpene synthases and cytochrome P450s, which are known to be crucial in terpenoid biosynthesis. iomcworld.com Subsequent functional characterization of these candidate enzymes in microbial or plant-based expression systems can confirm their role in the pathway, paving the way for metabolic engineering and enhanced production. d-nb.infonih.gov

Computational chemistry provides a rapid and cost-effective means to predict the biological activities of molecules and guide experimental work. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov

For this compound, QSAR studies could predict its potential toxicological profile, antimicrobial activity, or insect repellent properties based on models developed for other terpenoids. nih.govresearchgate.net For example, QSAR models have been developed to understand the insect repellent activity of p-menthane-3,8-diol (PMD) and its derivatives, identifying key stereoelectronic features like lipophilicity and electrostatic potential that are crucial for repellency. technologynetworks.comnih.govresearchgate.net Similar in silico analyses of this compound could generate testable hypotheses about its bioactivity and mechanism of action, thereby prioritizing experimental validation and accelerating the discovery of new applications. acs.orgmdpi.com

Monoterpenes as a class exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comnih.govmdpi.com While the specific bioactivities of this compound are largely unexplored, its structural similarity to other bioactive p-menthanes suggests it may possess valuable pharmacological properties. nih.govresearchgate.net